An In-depth Technical Guide to 4-Methyl-2-nitroaniline (CAS No. 89-62-3)
An In-depth Technical Guide to 4-Methyl-2-nitroaniline (CAS No. 89-62-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-2-nitroaniline, a key chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, primary applications, reactivity, and safety information. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams.
General Information
4-Methyl-2-nitroaniline, also known as 2-nitro-p-toluidine, is an organic compound that appears as red crystals or a bright orange powder.[1][2] It is a crucial intermediate in the synthesis of various organic chemicals, most notably azo dyes and pigments.[3][4][5]
| Identifier | Value |
| CAS Number | 89-62-3[6][7] |
| Molecular Formula | C₇H₈N₂O₂[6][7] |
| Molecular Weight | 152.15 g/mol [6][7] |
| IUPAC Name | 4-methyl-2-nitroaniline[2] |
| Synonyms | 2-Nitro-p-toluidine, 4-Amino-3-nitrotoluene, Fast Red GL, MNPT, Red Base NGL[2][3] |
| EC Number | 201-924-9[7][8] |
| PubChem CID | 6978[2] |
Physicochemical Properties
The physical and chemical properties of 4-Methyl-2-nitroaniline are summarized below. The compound is sparingly soluble in water.[1][9]
| Property | Value |
| Appearance | Red crystals or bright orange powder[1][2] |
| Melting Point | 115-116 °C (lit.)[7][8] |
| Boiling Point | 169 °C at 21 mmHg[9] |
| Flash Point | 157 °C (315 °F)[9][10] |
| Density | 1.164 g/cm³ at 121 °C (250 °F)[2][10] |
| Vapor Density | 5.25 (Air = 1)[10] |
| Vapor Pressure | 0.000972 mmHg[2] |
| Water Solubility | 0.2 g/L at 20 °C[1][9] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Methyl-2-nitroaniline.
| Spectrum | Key Features |
| FTIR | The spectrum reveals characteristic peaks for the functional groups present in the molecule.[11] |
| UV-Vis | The cutoff wavelength is approximately 345 nm, with a measured band gap of 3.15 eV.[11] |
| ¹H NMR | Data available on ChemicalBook and PubChem.[9][12] |
| ¹³C NMR | Data available on ChemicalBook.[12] |
Synthesis of 4-Methyl-2-nitroaniline
A common method for the synthesis of 4-Methyl-2-nitroaniline involves the nitration of p-toluidine, which is first protected by acylation. The resulting N-acetyl-p-toluidine is then nitrated, followed by hydrolysis to yield the final product.[2][3]
Experimental Protocol:
Step 1: Acetylation of p-Toluidine
-
Dissolve p-toluidine in a suitable solvent, such as glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture under reflux for a specified period to ensure complete acylation.
-
Cool the mixture and pour it into cold water to precipitate the N-acetyl-p-toluidine.
-
Filter, wash with water, and dry the product.
Step 2: Nitration of N-acetyl-p-toluidine
-
Dissolve the N-acetyl-p-toluidine from the previous step in concentrated sulfuric acid, ensuring the temperature is kept low (around 0-5 °C) using an ice bath.
-
Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for a set time with continued stirring.
-
Pour the reaction mixture over crushed ice to precipitate the nitrated product, N-acetyl-4-methyl-2-nitroaniline.
-
Filter, wash thoroughly with cold water to remove excess acid, and dry the product.
Step 3: Hydrolysis of N-acetyl-4-methyl-2-nitroaniline
-
Suspend the N-acetyl-4-methyl-2-nitroaniline in an aqueous solution of a strong acid, such as sulfuric acid.
-
Heat the mixture under reflux to hydrolyze the acetyl group.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 4-Methyl-2-nitroaniline.
-
Filter the product, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[2]
Caption: Synthesis workflow for 4-Methyl-2-nitroaniline.
Applications in Azo Dye and Pigment Manufacturing
4-Methyl-2-nitroaniline is a primary intermediate in the production of azo dyes and pigments.[3][4] These colorants are widely used in the textile, printing ink, and plastics industries.[5] The synthesis of azo dyes involves a two-step process: diazotization of an aromatic amine (in this case, 4-Methyl-2-nitroaniline) followed by coupling with a suitable coupling component.
General Experimental Protocol for Azo Dye Synthesis:
Step 1: Diazotization
-
4-Methyl-2-nitroaniline is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.
-
A cold aqueous solution of sodium nitrite is added dropwise to the amine solution. The temperature must be kept low to prevent the decomposition of the diazonium salt.
-
The completion of the reaction can be tested with starch-iodide paper.
Step 2: Azo Coupling
-
The coupling component (e.g., a phenol or another aromatic amine) is dissolved in a suitable solvent, often an alkaline solution.
-
The cold diazonium salt solution is then slowly added to the solution of the coupling component.
-
The azo dye precipitates out of the solution and can be collected by filtration, washed, and dried.
The specific color of the dye depends on the chemical structure of both the diazo component (4-Methyl-2-nitroaniline) and the coupling component. For instance, it is used to produce pigments like Toluidine Red and Hansha Yellow G.[5]
Caption: General workflow for Azo Dye synthesis.
Reactivity and Incompatibilities
4-Methyl-2-nitroaniline is a stable compound under normal conditions. However, it is incompatible with several classes of chemicals.
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[7][10]
-
Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[7]
-
Conditions to Avoid: Dust generation and exposure to moisture, as it is hygroscopic.[7]
Safety and Toxicology
4-Methyl-2-nitroaniline is classified as toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[7][8]
| Hazard Information | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[8] |
| Target Organs | May cause damage to organs (specifically the liver) through prolonged or repeated exposure.[8] |
| Eye Irritation | Causes eye irritation.[7] |
| Skin Irritation | Causes skin irritation.[7] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[8] |
| First Aid: Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8] |
| First Aid: Skin Contact | IF ON SKIN: Wash with plenty of soap and water.[8] |
| First Aid: Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Store locked up.[7][8] |
References
- 1. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-METHYL-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. 4-Methyl-2-nitroaniline(89-62-3) IR Spectrum [chemicalbook.com]
